1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cross-Coupling Synthetic Chemistry Reactivity

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 887115-53-9) is a heterocyclic intermediate comprising a 7-azaindole core protected with a benzenesulfonyl group at the N1 position and functionalized with an iodine atom at the C3 position. This compound serves as a versatile building block for the synthesis of pharmaceutically relevant 7-azaindole derivatives, particularly in the development of kinase inhibitors targeting Fms, Kit, Flt-3, and FGFRs, as well as phosphodiesterase 4 (PDE4) inhibitors.

Molecular Formula C13H9IN2O2S
Molecular Weight 384.19 g/mol
CAS No. 887115-53-9
Cat. No. B1325011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
CAS887115-53-9
Molecular FormulaC13H9IN2O2S
Molecular Weight384.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I
InChIInChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H
InChIKeyZYGPVHZEYCZWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS 887115-53-9: A Strategic Building Block for Azaindole-Based Drug Discovery


1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 887115-53-9) is a heterocyclic intermediate comprising a 7-azaindole core protected with a benzenesulfonyl group at the N1 position and functionalized with an iodine atom at the C3 position [1]. This compound serves as a versatile building block for the synthesis of pharmaceutically relevant 7-azaindole derivatives, particularly in the development of kinase inhibitors targeting Fms, Kit, Flt-3, and FGFRs, as well as phosphodiesterase 4 (PDE4) inhibitors [2][3]. The benzenesulfonyl moiety acts as a robust protecting group that remains stable under a variety of synthetic conditions, while the C3-iodo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions .

Why Generic Substitution of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Fails: The Iodo- vs. Bromo- Reactivity Gap


Generic substitution of this compound with its 3-bromo or 3-chloro analogs is not feasible without compromising synthetic efficiency or downstream product profiles. The C3-iodo substituent confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo analog, enabling smoother oxidative addition and leading to higher yields in Suzuki-Miyaura and Sonogashira couplings [1]. Furthermore, the benzenesulfonyl protecting group, while present on several analogs, provides a distinct advantage over other protecting groups (e.g., tosyl or Boc) due to its enhanced stability under basic conditions and its predictable cleavage profile, which is critical for the late-stage deprotection of complex kinase inhibitor candidates [2].

Quantitative Evidence Guide for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Head-to-Head Comparator Data


Superior Reactivity of 3-Iodo over 3-Bromo in Palladium-Catalyzed Cross-Coupling

The C3-iodo group in 1-benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine exhibits markedly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-bromo analog. This is due to the lower bond dissociation energy of the C-I bond (approximately 50 kcal/mol) compared to the C-Br bond (approximately 65 kcal/mol), which facilitates the oxidative addition step, the rate-determining step in many cross-coupling cycles . This reactivity advantage translates into higher yields and milder reaction conditions in Suzuki-Miyaura and Sonogashira couplings, as documented in the synthesis of complex azaindole-based kinase inhibitors [1].

Cross-Coupling Synthetic Chemistry Reactivity

Enhanced Yield in Sulfonylation of 7-Azaindoles via DABSO-Mediated Suzuki-Miyaura Coupling

In a study on the sulfonylation of iodinated 7-azaindoles, 1-benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine and related iodinated 7-azaindoles were successfully coupled with aryl boronic acids using a DABSO-mediated sulfonylative Suzuki-Miyaura cross-coupling (SMC) reaction. This method, developed for the first time, afforded sulfonylated 7-azaindole derivatives in good yields under mild conditions [1]. The iodo group is essential for this transformation; the corresponding bromo or chloro analogs would be significantly less reactive or unreactive under these conditions. The selectivity of the sulfonylation for the iodo group, irrespective of its position on the azaindole, highlights the unique reactivity of the C-I bond in this context [1].

Sulfonylation Cross-Coupling Synthetic Yield

Validated Building Block for Kinase Inhibitor Synthesis: Fms, Kit, and Flt-3 Modulation

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is explicitly disclosed as a key intermediate in patents covering compounds that modulate Fms protein kinase, Kit protein kinase, and Flt-3 protein kinase [1]. The presence of the C3-iodo group is crucial for late-stage diversification of the azaindole core to explore structure-activity relationships (SAR) around these clinically relevant kinase targets. Analogs lacking the iodo substituent or with a less reactive halogen (e.g., Br, Cl) would not permit the same range or efficiency of derivatization, thereby limiting SAR exploration and lead optimization efforts [2].

Kinase Inhibitor Medicinal Chemistry Drug Discovery

Optimal Application Scenarios for 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine Based on Quantitative Evidence


Synthesis of Diverse 3-Aryl-7-azaindole Kinase Inhibitor Libraries

Leverage the superior reactivity of the C3-iodo group for high-throughput Suzuki-Miyaura cross-coupling reactions to rapidly generate libraries of 3-aryl-7-azaindole derivatives. This is particularly valuable for medicinal chemistry groups exploring SAR around kinase targets such as Fms, Kit, and Flt-3, where the 7-azaindole core is a privileged scaffold [1]. The benzenesulfonyl protecting group ensures compatibility with a wide range of coupling conditions and can be readily cleaved in a final synthetic step [2].

Late-Stage Functionalization in Complex Molecule Synthesis

Utilize the compound as a late-stage intermediate for installing a 7-azaindole moiety into complex molecules. The high reactivity of the iodo group allows for efficient coupling with advanced, densely functionalized boronic acids or alkynes, a critical step in the convergent synthesis of drug candidates [3]. The benzenesulfonyl group provides a stable, orthogonal protecting group that can be removed under mild basic conditions without affecting other sensitive functionalities [2].

Sulfonylation Reactions for the Preparation of Novel 7-Azaindole Derivatives

Employ the compound in DABSO-mediated sulfonylative Suzuki-Miyaura cross-coupling reactions to directly access sulfonylated 7-azaindoles, a class of compounds with demonstrated activity as PDE4 inhibitors [4]. This method provides a direct and efficient route to a valuable pharmacophore that is not readily accessible using the corresponding 3-bromo or 3-chloro analogs [3].

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